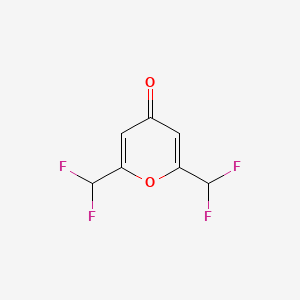

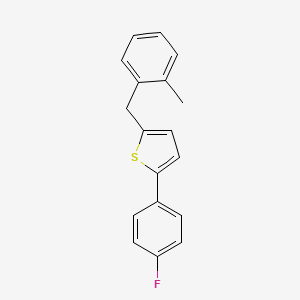

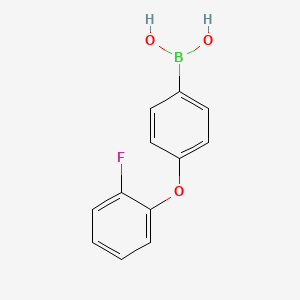

![molecular formula C26H25NO5 B1440688 (3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1233495-08-3](/img/structure/B1440688.png)

(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Descripción general

Descripción

(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, otherwise known as (3R)-4-benzyloxy-3-fluorenylmethylcarbamoylbutanoic acid (BFMCB), is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, including organic synthesis, peptide synthesis, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis of Non-Proteinogenic Amino Acids :

- Adamczyk and Reddy (2001) demonstrated the synthesis of a non-proteinogenic amino acid derivative, which was synthesized from a compound structurally related to (3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, showcasing the compound's utility in the synthesis of complex amino acids SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)-HEXANOIC ACID.

Solid-Phase Syntheses of β-Peptides :

- Šebesta and Seebach (2003) detailed the preparation of three new N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides, indicating the importance of (9H-fluoren-9-yl)methoxy carbonyl in protecting amino acids during peptide synthesis Preparation of (S,S)-Fmoc-β2hIle-OH, (S)-Fmoc-β2hMet-OH, and (S)-Fmoc-β2hTyr(tBu)-OH for Solid-Phase Syntheses of β2- and β2/β3-Peptides†.

Self-Assembly in Material Science :

- Kshtriya, Koshti, and Gour (2021) reported the first instance of self-assembly for Fmoc variant of (3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid. They observed that the self-assembled structures undergo morphological transitions, indicating potential applications in material science and nanotechnology Controlled Morphological Changes in Self-Assembled Structures Formed by Fmoc Variants of Threonine and Serine.

Photophysics and Bioimaging Applications :

- Morales et al. (2010) investigated a water-soluble fluorene derivative (structurally related to the compound ) for its linear photophysical characterization, two-photon absorption properties, and potential in integrin imaging, indicating the compound's relevance in bioimaging technologies Linear and nonlinear photophysics and bioimaging of an integrin-targeting water-soluble fluorenyl probe.

Cholinesterase Inhibition for Neurodegenerative Disease Treatment :

- Kos et al. (2021) explored derivatives of benzyloxy carbonyl amino acids, structurally similar to the compound in focus, for their potential as cholinesterase inhibitors, a critical function in treating neurodegenerative diseases like Alzheimer's Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors †.

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNYBSSWUOTET-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

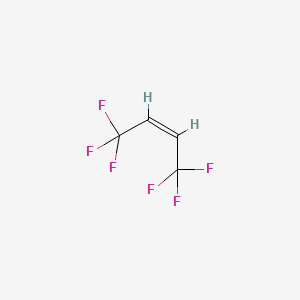

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

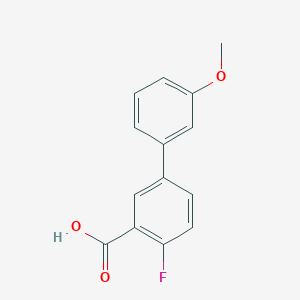

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)

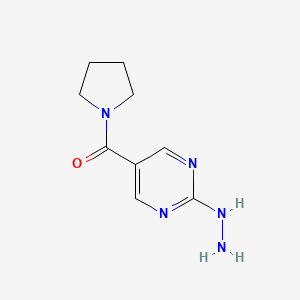

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)